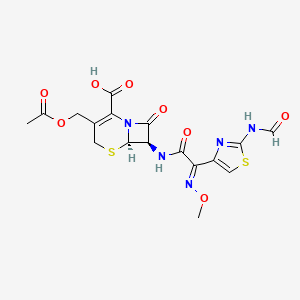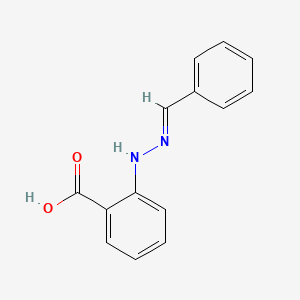
N-Boc-1H-pyrazole-1-carboxamidine
Overview
Description
N-Boc-1H-pyrazole-1-carboxamidine (NBPC) is an organocatalytic compound that is used in a variety of scientific research applications. NBPC is a useful chemical reagent for its ability to form strong covalent bonds with other molecules and its ability to act as a catalyst in organic reactions. It is also used in biochemical and physiological studies due to its ability to interact with proteins and other biological molecules.
Scientific Research Applications
Synthesis and Characterization
- N-Boc-1H-pyrazole-1-carboxamidine has been synthesized and characterized in various studies. For instance, Wang Ping-bao (2008) detailed its synthesis from 1H-pyrazole-1-carboxamidine hydrochloride, achieving a high purity product (Wang Ping-bao, 2008). Similarly, the compound's physical data, solubility, and synthesis methods have been documented, emphasizing its utility as an electrophilic reagent for transforming amines into protected guanidines (S. Robinson, 2003).
Applications in Chemical Synthesis
- The compound has found use in the preparation of N-alkyl-N′-Boc guanidines, showcasing its versatility in chemical synthesis (Cosima Schroif-Gregoire et al., 2007). It's also been used in the synthesis of guanidines via nitroguanidines, demonstrating its efficiency compared to other guanidinylating reagents (Joel A. Castillo-Meléndez & B. Golding, 2004).
Inhibitory Properties
- Studies have shown that 1H-pyrazole-1-carboxamidines, a class to which this compound belongs, act as competitive inhibitors of nitric oxide synthase, an important finding in biochemical research (Y. Lee et al., 2000).
Solid-State Chemistry Applications
- In solid-state chemistry, this compound has been utilized in ball milling processes for guanidinylation reactions, offering advantages in reaction time and yield over conventional solution conditions (Mateja Đud et al., 2019).
Pharmaceutical Research
- This compound has also been used in pharmaceutical research. For example, it's been involved in the synthesis of 1-substituted 5-[2-(acylamino)ethyl]-1H-pyrazole-4-carboxamides, which are analogues of histamine, indicating potential applications in drug development (D. Kralj et al., 2009).
Anti-Inflammatory and Antimicrobial Research
- In the context of anti-inflammatory and antimicrobial research, derivatives of 1H-pyrazole, including compounds synthesized using this compound, have shown promising results. For instance, certain synthesized compounds demonstrated significant anti-inflammatory and antimicrobial properties without ulcerogenic effects (Adnan A. Bekhit & H. Fahmy, 2003).
Energetic Materials Research
- The compound has also been a part of the synthesis of new energetic materials like 1H-pyrazole-1-carboxamidine dinitramide, which exhibit high resistance to thermal decomposition. This is significant for the development of stable energetic materials (Jun Zhao et al., 2016).
Antiproliferative and Antimicrobial Studies
- This compound derivatives have been synthesized and tested for their antiproliferative and antimicrobial activities, showing pronounced effects on various cancer cell lines and microbial organisms (P. Reddy et al., 2016).
Analytical Chemistry
- The compound has been the subject of quantitative nuclear magnetic resonance (qNMR) studies, demonstrating its importance in analytical chemistry for content determination (Liu Yan, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(pyrazole-1-carboximidoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSFMHYSWZUENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-dimethylaminopyridine (DMAP) in the synthesis of N,N,N′-tri-Boc-1H-pyrazole-1-carboxamidine (PT)?
A1: While the article doesn't explicitly state the role of DMAP [], it's likely acting as a nucleophilic catalyst in the reaction. DMAP can activate the di-tert-butyl dicarbonate towards nucleophilic attack by N-Boc-1H-pyrazole-1-carboxamidine, facilitating the formation of PT.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



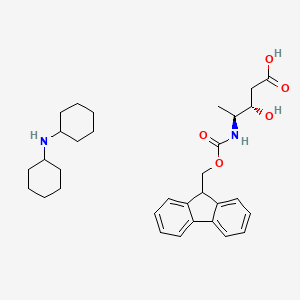

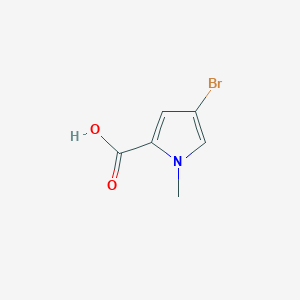
![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)


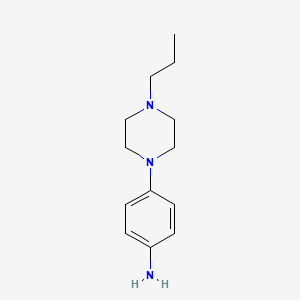
![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)
![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
